- Preparation of lactones, Japan, , ,
Cas no 92343-46-9 (6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one)

92343-46-9 structure
Produktname:6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
- N-hydroxy-5-norbornene-2,3-second imide
- Nsc311957
- 2-Hydroxy-4-oxo-tricyclo[4.2.1.03.7]nonan-5-one
- 5-Hydroxynorbornane 2,6-Lactone
- 2-Hydroxy-4-oxa-tricyclo[4.2.1.0]nonan-5-one
- 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
- 2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
- Dihydroxy-2-endo.3-exo-carboxy-6-endo-bicyclo<2.2.1>hepten-γ-lacton
- 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-hydroxy-
- Oprea1_120953
- KSC914K7L
- SCDJKGVPVLZLED-UHFFFAOYSA-N
- VZ24748
- K
- 2-Norbornanecarboxylic acid, 5,6-dihydroxy-, γ-lactone (6CI, 7CI)
- Hexahydro-6-hydroxy-3,5-methano-2H-cyclopenta[b]furan-2-one (ACI)
- 2-Hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane
- 5-Hydroxy-2,6-norbornane carbolactone
- 5-Hydroxynorbornane-2,6-lactone
- NSC 311957
- 5-Hydroxy-2,6-norbornanecarbolactone
- exo-2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
- NSC-311957
- AS-19022
- 2-HYDROXY-4-OXATRICYCLO[4.2.1.0(3),?]NONAN-5-ONE
- SR-01000391919
- CS-0155452
- SR-01000391919-1
- AH-034/07821008
- 2-hydroxy-4-oxatricyclo[4.2.1.0,nonan-5-one
- DB-050642
- EN300-214446
- SY037114
- MFCD00988184
- DTXSID70330785
- AKOS006345768
- EU-0067163
- 92343-46-9
- SCHEMBL1141708
- 2-hydroxy-4-oxatricyclo[4.2.1.0(3),]nonan-5-one
- FD14039
- H1475
- 2-hydroxy-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one
- SB67050
- 2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one
- 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, 98%
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one
-
- MDL: MFCD00988184
- Inchi: 1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2
- InChI-Schlüssel: SCDJKGVPVLZLED-UHFFFAOYSA-N
- Lächelt: O=C1C2C3C(C(C(C3)C2)O)O1
Berechnete Eigenschaften
- Genaue Masse: 154.06300
- Monoisotopenmasse: 154.063
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 225
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 46.5
- XLogP3: 0.1
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.451
- Schmelzpunkt: 156.0 to 160.0 deg-C
- Siedepunkt: 365.2°C at 760 mmHg
- Flammpunkt: 174.7±15.9 °C
- Brechungsindex: 1.599
- PSA: 46.53000
- LogP: -0.07130
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Gefahrenklasse:IRRITANT
- Lagerzustand:Store at room temperature
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Zolldaten
- HS-CODE:2932209090
- Zolldaten:
China Zollkodex:
2932209090Übersicht:
293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM202199-25g |
2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
92343-46-9 | 98% | 25g |
$*** | 2023-05-29 | |
Enamine | EN300-214446-1.0g |
2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
92343-46-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
TRC | H950228-100mg |
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
92343-46-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM202199-25g |
2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
92343-46-9 | 98% | 25g |
$184 | 2021-08-04 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037114-25g |
5-Hydroxynorbornane 2,6-Lactone |
92343-46-9 | ≥97% | 25g |
¥168.00 | 2024-07-09 | |
Alichem | A159003039-100g |
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
92343-46-9 | 98% | 100g |
$510.00 | 2023-08-31 | |
Fluorochem | 209151-1g |
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
92343-46-9 | 95% | 1g |
£10.00 | 2022-02-28 | |
Fluorochem | 209151-25g |
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
92343-46-9 | 95% | 25g |
£54.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1291550-500g |
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
92343-46-9 | 98% | 500g |
$400 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1475-25G |
5-Hydroxynorbornane 2,6-Lactone |
92343-46-9 | >98.0%(GC) | 25g |
¥350.00 | 2024-04-15 |
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: Water
Referenz
- Preparation of 5-hydroxy-2,6-norbornanecarbolactone and its (meth)acrylate ester from endo-rich 5-norbornene-2-carboxylic acids, Japan, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, < 50 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, rt
Referenz
- Lactone-containing compounds, polymers, resist compositions, and patterning method, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 20 - 30 °C; 6 h, 48 - 50 °C; 10 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5
Referenz
- Acrylic ester derivative, high-molecular compound and photoresist composition, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, 48 - 50 °C; 10 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5
Referenz
- Process for the preparation of alcohol derivatives, Japan, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of lactone skeleton-containing fluoroalkylacrylates, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of lactones as materials for photoresists for argon fluoride laser exposure, Japan, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Formic acid , Hydrogen peroxide Solvents: Water ; 6 h, 48 - 50 °C; 10 h, 50 °C; 50 °C → 15 °C
1.2 Reagents: Sodium hydroxide , Sodium sulfite Solvents: Water ; pH 7.5
1.2 Reagents: Sodium hydroxide , Sodium sulfite Solvents: Water ; pH 7.5
Referenz
- Process for the preparation of epoxide derivatives, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Chloroform
Referenz
- Regioselective hydroxylactonization of γ,δ-unsaturated carboxylic acids with hydrogen peroxide catalyzed by methyltrioxorheniumJournal of Molecular Catalysis A: Chemical, 1999, 142(3), 333-338,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: tert-Butanol , Water
Referenz
- Process for producing hydroxylactone, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Peracetic acid Solvents: Ethyl acetate
Referenz
- Process for preparing 5-hydroxy-3-oxatricyclo[4.2.1.04,8]nonan-2-one derivatives, Japan, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Tungsten hydroxide oxide (W(OH)2O) Solvents: Water ; 50 - 60 °C; overnight, 50 - 60 °C
Referenz
- Synthesis and characterization of 2-hydroxy-4-oxatricyclo [4, 2, 1, 03, 7] nonan-5-oneHuagong Jishu Yu Kaifa, 2012, 41(3), 1-2,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 165 °C
1.2 14 h, 40 °C; 6 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; 10 min, 25 °C; 10 min, pH 12 - 13, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.5 Reagents: Formic acid , Hydrogen peroxide ; 8 h, rt; 1 h, 60 °C
1.6 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, 20 °C
1.2 14 h, 40 °C; 6 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; 10 min, 25 °C; 10 min, pH 12 - 13, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.5 Reagents: Formic acid , Hydrogen peroxide ; 8 h, rt; 1 h, 60 °C
1.6 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, 20 °C
Referenz
- Method for preparing photoresist resin monomer and intermediate thereof, China, , ,
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Raw materials
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preparation Products
6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Verwandte Literatur
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
2. Book reviews
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:92343-46-9)2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one

Reinheit:99%
Menge:200KG
Preis ($):Untersuchung